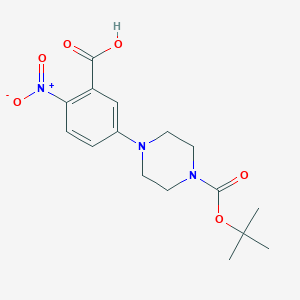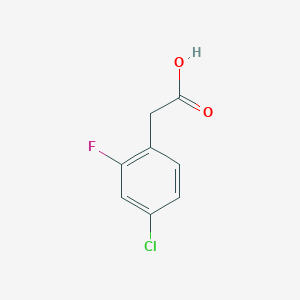
4-Chloro-2-fluorophenylacetic acid
説明
Synthesis Analysis
The synthesis of 4-Chloro-2-fluorophenylacetic acid or closely related compounds often involves multistep chemical reactions. A method for synthesizing related compounds starts with the acylation, chlorination, and hydrolysis of 2-fluoroaniline, leading to intermediates such as 4-chloro-2-fluoroaniline. This intermediate can then undergo further transformations, such as diazotization and reduction, to yield the desired halogenated phenylacetic acid derivatives (Zhong-liang, 2010).
Molecular Structure Analysis
The molecular structure of halogenated phenylacetic acids, including 4-Chloro-2-fluorophenylacetic acid, is characterized by the presence of a phenyl ring substituted with halogen atoms (chlorine and fluorine) and an acetic acid moiety. This structure has been elucidated through various spectroscopic techniques such as IR, NMR (both 1H and 13C), and sometimes X-ray crystallography, providing insights into the compound's electronic environment and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
4-Chloro-2-fluorophenylacetic acid participates in various chemical reactions owing to the reactive nature of its halogen atoms and the acetic acid moiety. It can act as a starting material or intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules. The presence of halogen atoms makes it a versatile compound for nucleophilic substitution reactions, halogen exchange, and coupling reactions (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of 4-Chloro-2-fluorophenylacetic acid, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the nature of its substituents. These properties are critical for determining its behavior in various solvents, its stability, and its suitability for different applications in chemical synthesis and material science (Prabhuswamy et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-fluorophenylacetic acid, such as reactivity, acidity, and electrophilicity, are dictated by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the acetic acid group. These properties are pivotal in determining its role in synthetic pathways, including its ability to form various derivatives and its participation in coupling reactions (Srivastava et al., 2015).
科学的研究の応用
Reactivity, Acidity, and Vibrational Spectra 4-Chloro-2-fluorophenylacetic acid has been studied for its reactivity, acidity, and vibrational spectra characteristics. A comparative DFT study on halogen-substituted phenylacetic acids, including 4-Chloro-2-fluorophenylacetic acid, revealed their structural properties, reactivity descriptors, and vibrational spectra. The study highlighted the molecule's calculated structural properties, which closely resemble crystallographic data, providing insights into its reactivity using various descriptors such as Fukui functions, local softness, and electrophilicity. Additionally, the vibrational spectra of chloro-substituted molecules were calculated and compared, showing significant insights into their chemical behavior and applications in scientific research (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Chromatographic Selectivity in Pharmaceutical Synthesis The compound's isomers, such as 4-fluorophenylacetic acid, have been employed in chromatographic selectivity studies, crucial for separating positional isomers in pharmaceutical synthesis. The study on 4-fluorophenylacetic acid positional isomers emphasized the importance of controlling positional isomers in the early stages of synthesis to ensure the purity of the final pharmaceutical product. The research developed a chromatographic analysis method as part of a Quality by Design Approach to control the purity of the starting material, eliminating undesirable positional isomers in the final drug substance (Chasse, Wenslow, & Bereznitski, 2007).
Synthesis of Heterocyclic Scaffolds 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles. This application underlines the versatility of halogenated phenylacetic acids in synthesizing diverse libraries of heterocycles, which are of significant importance in drug discovery. The method facilitated the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, demonstrating the compound's role as a foundational building block in the synthesis of various heterocyclic scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorescence Quenching Mechanism Study The fluorescence quenching mechanism of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been extensively studied, offering insights into the interactions and quenching behavior of these compounds. Such studies are crucial for understanding the fluorescence properties of boronic acid derivatives and their applications in biochemical and medical research for studying various biological systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety And Hazards
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZXGAJEGPUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373949 | |
| Record name | 4-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenylacetic acid | |
CAS RN |
194240-75-0 | |
| Record name | 4-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



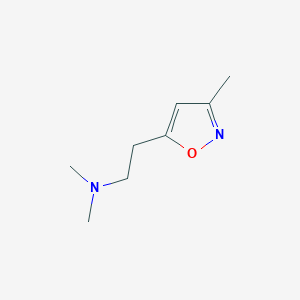

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
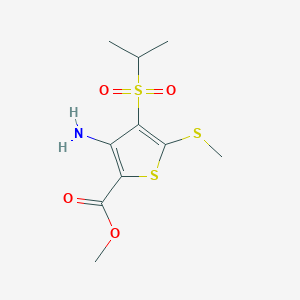
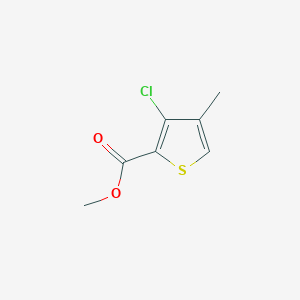
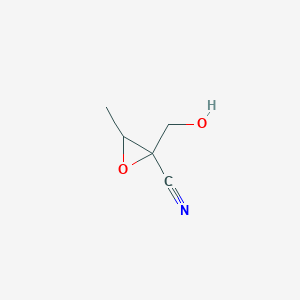
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
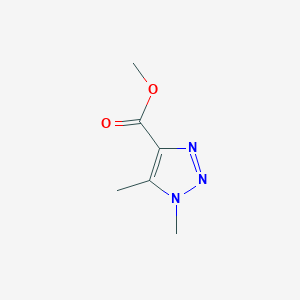
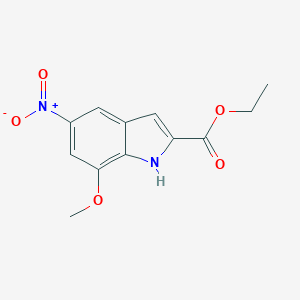
![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)
